molecular formula C7H13NO B2817168 (S)-5-Isopropylpyrrolidin-2-one CAS No. 139564-41-3

(S)-5-Isopropylpyrrolidin-2-one

Cat. No. B2817168
CAS RN: 139564-41-3
M. Wt: 127.187
InChI Key: IASLVFGXHJQWAB-LURJTMIESA-N
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Description

(S)-5-Isopropylpyrrolidin-2-one is a chemical compound that belongs to the family of pyrrolidinones. It is a chiral molecule that has been extensively studied for its potential applications in the field of organic synthesis, pharmacology, and medicinal chemistry. The compound is also known by its common name, R-207910, and has been found to exhibit a wide range of biological activities that make it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Chemical Properties

(S)-5-Isopropylpyrrolidin-2-one, a derivative of pyrrolidin-2-one, shows promise in the field of pharmaceutical chemistry due to its potential for the synthesis of new medicinal molecules with improved biological activities. It allows for the introduction of various substituents into the nucleus, which is crucial for developing new active compounds. Studies demonstrate the synthesis of compounds by introducing substituents at various positions of 3-hydroxy-3-pyrrolin-2-one, highlighting their chemical properties and biological activities (Rubtsova et al., 2020).

Pharmaceutical Research

In pharmaceutical research, derivatives of pyrrolidin-2-one have been used to create compounds with potential anticancer activity. For instance, a novel 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one was synthesized, showing properties as a DNA intercalative human topoisomerase IIα catalytic inhibitor with caspase 3-independent anticancer activity. This indicates the significant role of pyrrolidin-2-one derivatives in developing new therapeutic agents (Jeon et al., 2017).

DNA Research

In the field of DNA research, pyrrolidin-2-one derivatives have been used for fluorescent labeling of nucleic acids. This is crucial in basic research and medical applications, such as site-specific incorporation of fluorescent base analogs in RNA by transcription mediated by unnatural base pairs (Kimoto et al., 2007). Such applications are vital for understanding RNA molecule dynamics and their intra- and intermolecular interactions.

Chemical Synthesis

The compound also finds applications in the synthesis of other complex molecules. For instance, the synthesis of 1,5-disubstituted pyrrolidin-2-ones has been achieved through nucleophilic substitution, demonstrating the versatility of pyrrolidin-2-one derivatives in organic synthesis (Katritzky et al., 2000).

properties

IUPAC Name

(5S)-5-propan-2-ylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-5(2)6-3-4-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASLVFGXHJQWAB-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-Isopropylpyrrolidin-2-one

CAS RN

139564-41-3
Record name (5S)-5-(propan-2-yl)pyrrolidin-2-one
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